

Quantum Chemical Calculations for 1,5-Dimethylpyrazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,5-Dimethylpyrazole

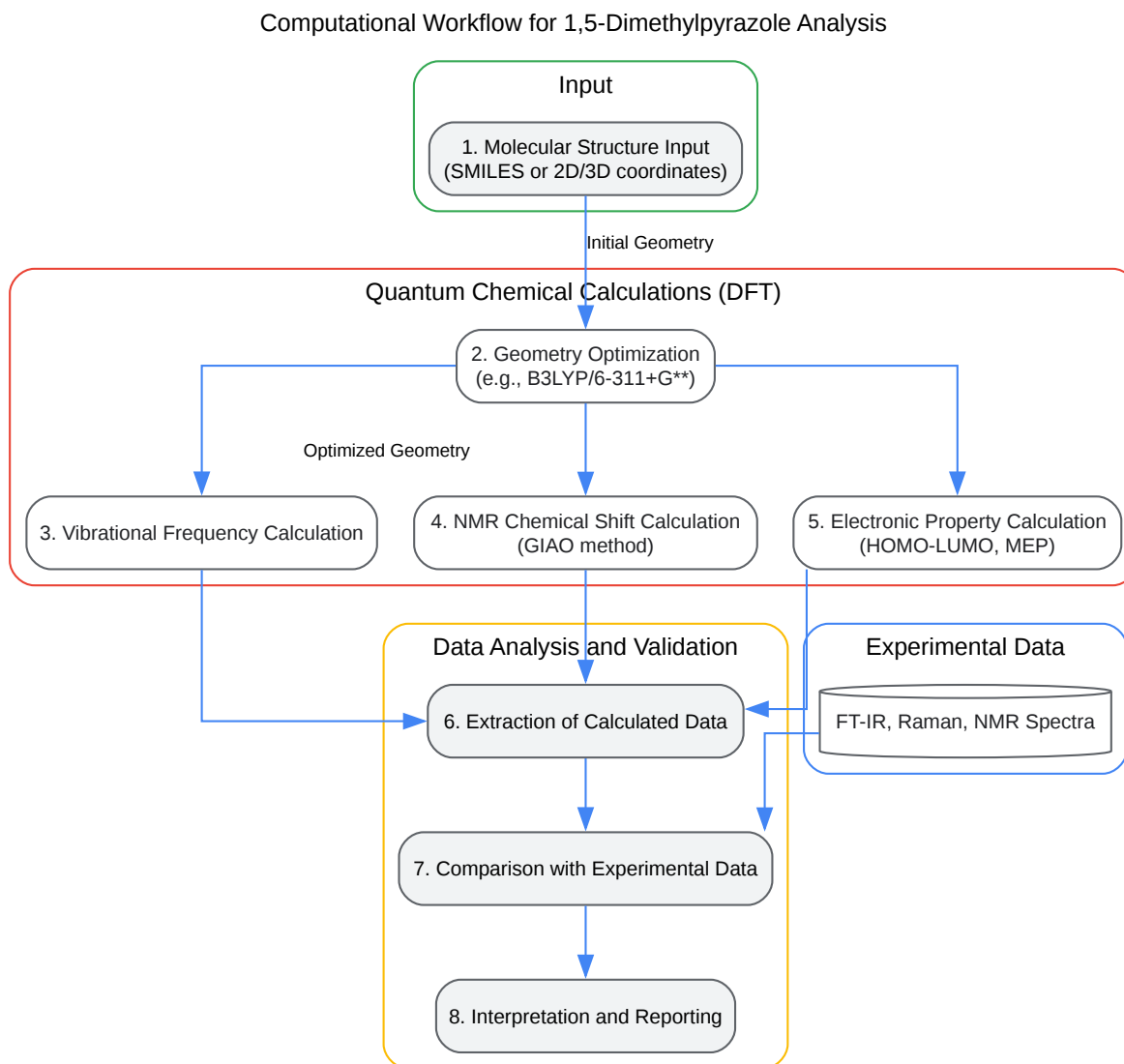
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This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of **1,5-Dimethylpyrazole**. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical and experimental methodologies for characterizing this heterocyclic compound. The guide emphasizes the synergy between computational and experimental data, offering a robust framework for in-silico analysis.

Computational Methodology

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the structural, electronic, and spectroscopic properties of molecules like **1,5-Dimethylpyrazole**. A typical computational workflow is outlined below.



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Figure 1: A generalized workflow for the quantum chemical analysis of **1,5-Dimethylpyrazole**.

Geometry Optimization

The initial step in the computational analysis is to determine the most stable conformation of the **1,5-Dimethylpyrazole** molecule. This is achieved through geometry optimization, where the electronic energy of the molecule is minimized with respect to the positions of its atoms. A widely used and reliable method for this purpose is DFT with the B3LYP functional and a basis set such as 6-311+G**, which provides a good balance between accuracy and computational cost for organic molecules.[1][2]

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).[2] These calculations also provide theoretical infrared (IR) and Raman spectra, which can be directly compared with experimental data. The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional.[1]

NMR Chemical Shift Calculation

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a crucial component of structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a common and accurate approach for calculating NMR shielding tensors.[3] The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).[4]

Electronic Properties

The electronic properties of **1,5-Dimethylpyrazole**, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's electronic excitation properties.[5] The Molecular Electrostatic Potential (MEP) map is another useful tool that illustrates the charge distribution and helps to identify sites susceptible to electrophilic and nucleophilic attack.[6]

Experimental Protocols

Experimental validation is essential to confirm the accuracy of the computational results. The following are standard protocols for the spectroscopic characterization of **1,5-Dimethylpyrazole**.

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy

- **Sample Preparation:** For solid-phase measurements, a small amount of the **1,5-Dimethylpyrazole** sample is mixed with potassium bromide (KBr) and pressed into a pellet. For solution-phase measurements, the sample is dissolved in a suitable solvent that does not have interfering absorptions in the spectral region of interest.
- **Instrumentation:** A high-resolution FT-IR spectrometer is used to record the infrared spectrum, typically in the range of 4000-400 cm^{-1} .^[1] For Raman spectroscopy, an FT-Raman spectrometer with a laser excitation source (e.g., Nd:YAG laser) is employed, and the spectrum is recorded over a similar range.^{[1][7]}
- **Data Acquisition:** Multiple scans are typically co-added to improve the signal-to-noise ratio. The spectral resolution is usually set to 2-4 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A few milligrams of **1,5-Dimethylpyrazole** are dissolved in a deuterated solvent (e.g., CDCl_3 , acetone- d_6) in a standard 5 mm NMR tube.^{[8][9]} TMS is added as an internal standard for chemical shift referencing.^[8]
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).^[9]
- **Data Acquisition:** Standard pulse sequences are used to acquire one-dimensional ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra. For more detailed structural analysis, two-dimensional experiments such as COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations.^{[10][11]}

Quantitative Data Summary

While a comprehensive computational study specifically on **1,5-Dimethylpyrazole** is not readily available in the literature, data from the closely related isomer, 3,5-dimethylpyrazole, provides a valuable reference for comparison. The structural and electronic similarities between these isomers allow for a reasonable approximation of the expected values for **1,5-Dimethylpyrazole**.

Optimized Geometrical Parameters

The following table presents the calculated bond lengths and bond angles for 3,5-dimethylpyrazole, which are expected to be similar to those in **1,5-Dimethylpyrazole**. These calculations are typically performed at the B3LYP/6-311+G** level of theory.^[1]

Parameter	Bond/Angle	Calculated Value
Bond Lengths (Å)	N1-N2	1.35
N2-C3	1.34	
C3-C4	1.41	
C4-C5	1.38	
C5-N1	1.37	
Bond Angles (°)	C5-N1-N2	110.5
N1-N2-C3	106.0	
N2-C3-C4	111.0	
C3-C4-C5	105.5	
C4-C5-N1	107.0	

Table 1: Calculated geometrical parameters for 3,5-dimethylpyrazole.

Vibrational Frequencies

A comparison of experimental and calculated vibrational frequencies for key modes in 3,5-dimethylpyrazole is provided below. The calculated values are typically scaled to improve

agreement with experimental data.

Vibrational Mode	Experimental FT-IR (cm ⁻¹)	Experimental FT-Raman (cm ⁻¹)	Calculated (Scaled) (cm ⁻¹)
N-H Stretch	3200	-	3210
C-H Stretch (ring)	3130	3132	3135
C-H Stretch (methyl)	2925	2928	2930
Ring Stretch	1560	1562	1565
CH ₃ Deformation	1450	1451	1455
Ring Breathing	1020	1022	1025

Table 2: Comparison of experimental and calculated vibrational frequencies for 3,5-dimethylpyrazole.[1]
[12]

NMR Chemical Shifts

Experimental ¹³C NMR data for **1,5-Dimethylpyrazole** is available and can be compared with calculated values for 3,5-dimethylpyrazole to highlight the influence of the methyl group position.

Atom	Experimental ^{13}C δ (ppm) for 1,5-Dimethylpyrazole[13]	Calculated ^{13}C δ (ppm) for 3,5-dimethylpyrazole[1]
C3	138.1	145.2
C4	103.6	105.1
C5	147.5	145.2
N-CH ₃	35.2	-
C-CH ₃	11.2	12.5

Table 3: Experimental ^{13}C NMR chemical shifts for 1,5-Dimethylpyrazole and calculated values for 3,5-dimethylpyrazole.

Electronic Properties

The calculated electronic properties of 3,5-dimethylpyrazole offer a good approximation for those of **1,5-Dimethylpyrazole**.

Property	Calculated Value
HOMO Energy	-6.5 eV
LUMO Energy	-0.2 eV
HOMO-LUMO Gap	6.3 eV
Dipole Moment	2.5 D

Table 4: Calculated electronic properties for 3,5-dimethylpyrazole.

Conclusion

This technical guide has outlined the integrated computational and experimental approach for the detailed characterization of **1,5-Dimethylpyrazole**. By combining the predictive power of quantum chemical calculations with the empirical validation from spectroscopic techniques, a comprehensive understanding of the molecule's structural, vibrational, and electronic properties can be achieved. While specific computational data for **1,5-Dimethylpyrazole** is limited, the methodologies and comparative data from its isomer, 3,5-dimethylpyrazole, provide a solid foundation for future in-silico studies. This framework is invaluable for researchers in the fields of medicinal chemistry and materials science, enabling the rational design and development of novel pyrazole-based compounds.

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